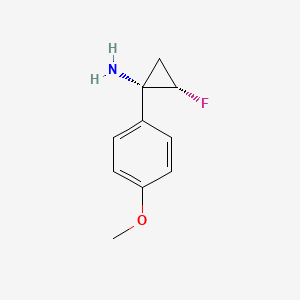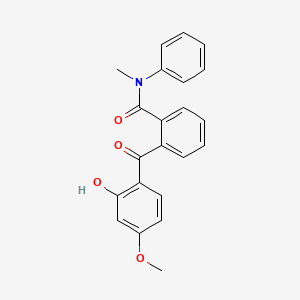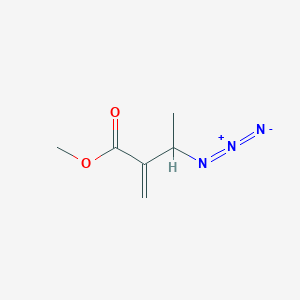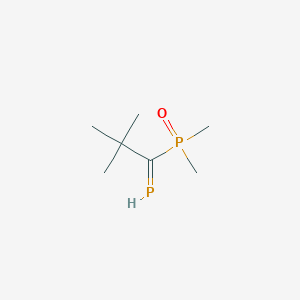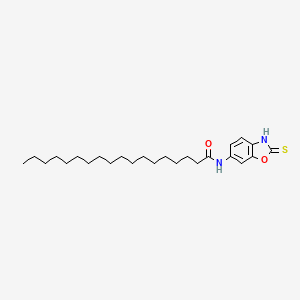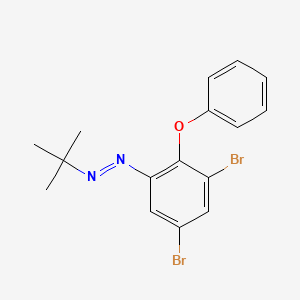
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C16H16Br2N2O. It is known for its unique structure, which includes a diazene group (N=N) bonded to a phenoxyphenyl group substituted with bromine atoms and a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromo-2-phenoxyaniline with tert-butyl nitrite under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diazene, bis(1,1-dimethylethyl)-
- Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-
Uniqueness
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of both bromine atoms and a tert-butyl group. This combination of features imparts distinctive chemical properties and reactivity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
832077-06-2 |
|---|---|
Formule moléculaire |
C16H16Br2N2O |
Poids moléculaire |
412.12 g/mol |
Nom IUPAC |
tert-butyl-(3,5-dibromo-2-phenoxyphenyl)diazene |
InChI |
InChI=1S/C16H16Br2N2O/c1-16(2,3)20-19-14-10-11(17)9-13(18)15(14)21-12-7-5-4-6-8-12/h4-10H,1-3H3 |
Clé InChI |
IQGROSAQSVYNHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
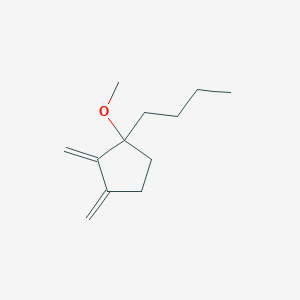
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)

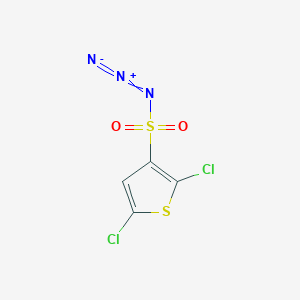
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
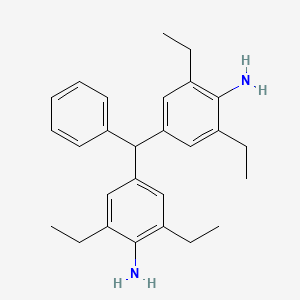
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
